5-Bromo-2-nitropyridine

Overview

Description

Chemical Profile:

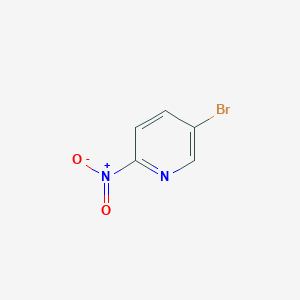

5-Bromo-2-nitropyridine (C₅H₃BrN₂O₂; CAS 39856-50-3) is a heteroaromatic compound characterized by a pyridine ring substituted with bromine at position 5 and a nitro group at position 2. It exists as a colorless to faint yellow crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents like acetonitrile .

Applications:

Primarily used as a synthetic intermediate, it facilitates the production of pharmaceuticals (e.g., kinase inhibitors ), agrochemicals, and dyes. Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) makes it valuable for constructing complex molecules .

Toxicity:

Acute exposure via dermal or respiratory routes induces methemoglobinemia, hemolytic anemia, rhabdomyolysis, and delayed encephalopathy. A 2022 case study documented severe systemic toxicity in a worker exposed to leaked this compound, leading to multi-organ failure and delayed neurological deficits .

Preparation Methods

Synthetic Routes and Reaction Conditions:

5-Bromo-2-nitropyridine can be synthesized from 2-amino-5-bromopyridine through an oxidation reaction using hydrogen peroxide. The process involves the following steps :

Bromination: N-Bromosuccinimide (NBS) bromination of 2-aminopyridine in acetonitrile at 0-5°C delivers 5-bromo-2-aminopyridine with good regioselectivity (>20:1).

Oxidation: The brominated amino-pyridine is then reacted with an oxidant mixture, yielding this compound after dilution with water and isopropanol.

Industrial Production Methods:

In large-scale production, the oxidation of 2-amino-5-bromopyridine is carried out using hydrogen peroxide in an acetone/water mixture. The reaction is controlled at specific temperatures and involves the use of catalysts and anti-solvents to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can be further oxidized to form different products.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Hydrogen Peroxide: Used for oxidation reactions.

Catalysts: Various catalysts can be used to enhance reaction rates and selectivity.

Major Products Formed:

5-Bromo-2-aminopyridine: Formed through reduction of the nitro group.

Other Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of target molecules.

Key Uses:

- Synthesis of Kinase Inhibitors: Research has highlighted its role in developing inhibitors for enzymes such as IspF, which is involved in the non-mevalonate pathway of isoprenoid biosynthesis .

- Drug Development: It has been utilized in studies focusing on structure-activity relationships (SAR) for different receptor targets, including EphB3 receptor tyrosine kinase inhibitors .

Agricultural Applications

In the agricultural sector, this compound is recognized for its potential use in the formulation of pesticides. Its nitro group contributes to biological activity against pests, making it a candidate for developing new agrochemicals.

Key Uses:

- Pesticide Intermediates: It is often used as a precursor in synthesizing more complex pesticide formulations that target specific pests while minimizing environmental impact.

Dye Production

The compound also finds application in dye manufacturing due to its ability to form colored complexes with various substrates. Its structural features allow it to participate in reactions that yield vibrant dyes suitable for textiles and other materials.

Key Uses:

- Colorant Synthesis: this compound can be incorporated into dye structures, enhancing color stability and intensity.

Toxicological Studies

While this compound has beneficial applications, it is crucial to address its toxicological profile, particularly concerning human exposure. A notable case study reported severe health effects following occupational exposure, including methemoglobinemia and delayed encephalopathy.

Case Study Overview:

- A 40-year-old factory worker was exposed to leaked this compound, resulting in symptoms such as dizziness, cyanosis, and acute renal failure. Subsequent medical evaluations confirmed methemoglobinemia and delayed neurological effects . This case underscores the importance of safety protocols when handling this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitropyridine involves its interaction with molecular targets through various pathways. For instance, it can act as an inhibitor in enzyme-catalyzed reactions by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The presence of the bromine and nitro groups allows it to participate in specific interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

The structural and functional nuances of 5-bromo-2-nitropyridine are best understood when compared to related brominated and nitrated pyridines. Key differences in reactivity, toxicity, and applications are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Substituent Position Effects: The ortho-nitro group in this compound enhances electrophilicity at C5, favoring nucleophilic aromatic substitutions. In contrast, 2-bromo-5-nitropyridine’s meta-nitro group directs reactivity toward C2, enabling regioselective functionalization . Analogues like 2-amino-5-bromopyridine lack this nitro group, reducing oxidative toxicity .

Toxicity Mechanisms: Nitroaromatic Compounds: Both this compound and 5-amino-2-(trifluoromethyl)pyridine induce encephalopathy, but the former’s nitro group directly oxidizes hemoglobin to methemoglobin, whereas the latter’s toxicity is linked to trifluoromethyl-mediated mitochondrial dysfunction . Bromine vs. Amino Groups: Bromine in this compound increases lipophilicity, enhancing dermal absorption and systemic toxicity. Amino-substituted analogues (e.g., 2-amino-5-bromopyridine) exhibit lower membrane permeability, reducing acute toxicity .

Synthetic Utility :

- This compound is pivotal in synthesizing CDK4/6 inhibitors (e.g., palbociclib derivatives) due to its dual functionalization sites .

- 2-Bromo-5-nitropyridine is preferred for constructing π-conjugated systems in materials science, as its nitro group stabilizes charge-transfer complexes .

Spectroscopic and Computational Studies

- Vibrational Modes: FT-IR and Raman spectra of this compound reveal distinct NO₂ stretching (1520 cm⁻¹) and C-Br vibrations (650 cm⁻¹), differing from 2-bromo-5-nitropyridine’s spectral signatures due to altered dipole interactions .

- DFT Calculations : The nitro group’s electron-withdrawing effect lowers the HOMO-LUMO gap in this compound (4.2 eV) compared to 2-bromo-5-nitropyridine (4.5 eV), influencing its redox behavior .

Biological Activity

5-Bromo-2-nitropyridine (C₅H₃BrN₂O₂) is an organic compound with significant biological activity, primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological properties, toxicity, and relevant case studies, providing a comprehensive overview of its implications in medical and environmental contexts.

- Molecular Formula : C₅H₃BrN₂O₂

- Molecular Weight : 202.99 g/mol

- CAS Number : 39856-50-3

- Melting Point : 148-150 °C

- Solubility : Slightly soluble in chloroform and methanol

Biological Applications

This compound is utilized as a reagent in the synthesis of novel benzimidazoles, which are potent inhibitors of the TIE-2 and VEGFR-2 tyrosine kinase receptors. These receptors play critical roles in angiogenesis and tumor growth, making this compound valuable in cancer research and drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Tyrosine Kinase Inhibition | Inhibits TIE-2 and VEGFR-2, potentially useful in cancer therapy. |

| Toxicity | Associated with methemoglobinemia, hemolytic anemia, and delayed encephalopathy following exposure. |

| Synthesis Intermediate | Used in the production of pharmaceuticals and pesticides. |

Toxicological Profile

Despite its applications, this compound poses significant health risks. A notable case study reported a 40-year-old man who developed severe symptoms after skin and respiratory exposure to the compound. Symptoms included dizziness, cyanosis, and coma, with laboratory findings confirming methemoglobinemia and acute renal failure due to oxidative stress on erythrocytes .

Case Study Overview

- Patient : 40-year-old male

- Exposure : Skin and respiratory tract

- Symptoms : Dizziness, fatigue, nausea, vomiting, cyanosis, coma

- Complications : Methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure

- Outcome : Marked improvement post-treatment but developed delayed encephalopathy confirmed via MRI .

The toxic effects of this compound are hypothesized to arise from its ability to oxidize hemoglobin to methemoglobin (Met-Hb), leading to decreased oxygen transport in the blood. This oxidative damage can cause cellular injury and hemolysis, contributing to the observed clinical manifestations in cases of poisoning .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These investigations aim to optimize its efficacy as a therapeutic agent while minimizing toxicity. For instance, modifications to the nitro group have been explored to enhance selectivity for target kinases while reducing adverse effects .

Table 2: Research Findings on SAR

| Modification | Effect on Activity | Toxicity Level |

|---|---|---|

| Nitro Group Alteration | Increased kinase selectivity | Reduced toxicity |

| Bromine Substitution | Enhanced binding affinity | Variable toxicity |

Q & A

Basic Questions

Q. How should 5-Bromo-2-nitropyridine be safely handled and stored in laboratory settings?

- Methodological Answer: Follow safety protocols outlined in Safety Data Sheets (SDS), including wearing nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents). Ground containers during dispensing to prevent static discharge .

Q. What spectroscopic techniques are reliable for characterizing this compound?

- Methodological Answer: Use Fourier-transform infrared (FT-IR) and Raman spectroscopy to identify functional groups (e.g., nitro and bromo groups). Compare experimental spectra with density functional theory (DFT)-calculated vibrational modes for validation. Melting point analysis (139–141°C) can confirm purity .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Methodological Answer: Recrystallization using solvents like ethanol or ethyl acetate is recommended. Column chromatography with silica gel and a gradient of dichloromethane/methanol (0–20%) can resolve impurities. Verify purity via thin-layer chromatography (TLC) .

Q. Which physical properties are critical for experimental design involving this compound?

- Methodological Answer: Key properties include melting point (148–150°C), solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and molecular weight (203.0 g/mol). These parameters guide solvent selection and reaction stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic aromatic substitution (SNAr) with this compound?

- Methodological Answer: Microwave-assisted synthesis (120°C, 3 hours) in dimethyl sulfoxide (DMSO) with triethylamine as a base enhances reaction efficiency. Use sterically hindered amines (e.g., 1-(4-piperidyl)piperidine) to improve regioselectivity .

Q. What computational approaches predict the regioselectivity of substitution reactions in this compound?

- Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions and Fukui indices to identify reactive sites. Pair these results with experimental kinetic studies to validate mechanistic pathways .

Q. How can vibrational spectroscopy and DFT modeling be integrated to study molecular structure?

- Methodological Answer: Acquire FT-IR and FT-Raman spectra and compare them to DFT-calculated vibrational modes (e.g., B3LYP/6-311++G** basis set). Analyze discrepancies to refine computational models and assign spectral peaks to specific bond vibrations .

Q. What environmental precautions are critical during accidental spills of this compound?

- Methodological Answer: Immediately contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent contamination. Use self-contained breathing apparatus (SCBA) and dispose of waste via licensed hazardous waste contractors .

Q. How is this compound utilized in synthesizing chromogenic agents for metal ion detection?

- Methodological Answer: Diazotize 5-bromo-2-aminopyridine (derived from this compound) and couple with phenolic compounds to form azo dyes. These reagents enable colorimetric detection of Cd²⁺ and Ni²⁺ via UV-Vis spectroscopy at specific λmax values .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions?

Properties

IUPAC Name |

5-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXXLNCPVSUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355827 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-50-3 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.